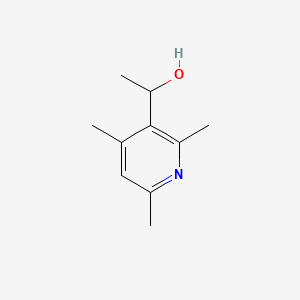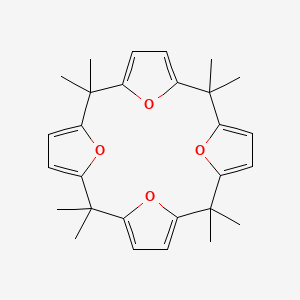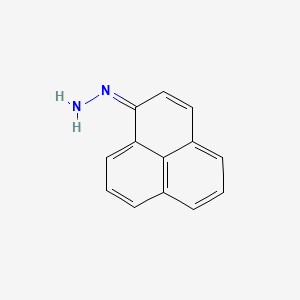
1H-Phenalen-1-one, hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Phenalen-1-one, hydrazone is a derivative of phenalenone, an aromatic ketone. This compound is known for its unique photophysical properties and has been studied extensively for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a phenalenone core with a hydrazone functional group, which imparts distinct chemical and physical properties to the molecule.
準備方法
The synthesis of 1H-Phenalen-1-one, hydrazone typically involves the reaction of phenalenone with hydrazine or its derivatives. One common method involves the condensation of phenalenone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory-scale synthesis provides a basis for potential scale-up processes. The key steps involve the preparation of phenalenone, followed by its reaction with hydrazine to form the hydrazone derivative.
化学反応の分析
1H-Phenalen-1-one, hydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydrazone group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazone derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenalenone oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
Chemistry: The compound’s unique photophysical properties make it a valuable tool in photochemistry and photophysics research. It is used as a photosensitizer in various photochemical reactions.
Biology: In biological research, 1H-Phenalen-1-one, hydrazone is used as a fluorescent probe for studying cellular processes. Its ability to generate singlet oxygen makes it useful in photodynamic therapy for treating certain diseases.
Medicine: The compound’s photodynamic properties are exploited in medical applications, particularly in the development of new therapeutic agents for cancer treatment.
Industry: In industrial applications, this compound is used in the development of new materials with specific photophysical properties, such as fluorescent dyes and sensors.
作用機序
The mechanism of action of 1H-Phenalen-1-one, hydrazone involves its ability to absorb light and generate reactive oxygen species, such as singlet oxygen. This photodynamic effect is mediated by the compound’s electronic structure, which allows efficient intersystem crossing between singlet and triplet states. The generated singlet oxygen can then interact with various molecular targets, leading to oxidative damage and other biological effects.
類似化合物との比較
1H-Phenalen-1-one, hydrazone can be compared with other similar compounds, such as phenalenone derivatives and other hydrazone compounds.
Phenalenone Derivatives: These compounds share the phenalenone core structure but differ in their functional groups. Examples include 9-substituted and 4-substituted phenalenones, which exhibit different photophysical properties and reactivities.
Hydrazone Compounds: Hydrazone derivatives of other aromatic ketones, such as benzophenone hydrazone, also exhibit unique chemical and physical properties. The presence of the hydrazone group imparts distinct reactivity and photophysical characteristics to these compounds.
The uniqueness of this compound lies in its combination of the phenalenone core and the hydrazone functional group, which together confer specific photophysical properties and reactivity patterns that are not observed in other similar compounds.
特性
CAS番号 |
6968-74-7 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC名 |
(Z)-phenalen-1-ylidenehydrazine |
InChI |
InChI=1S/C13H10N2/c14-15-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H,14H2/b15-12- |
InChIキー |
HPLDEWYDQJJTIC-QINSGFPZSA-N |
異性体SMILES |
C1=CC2=C3C(=C1)C=C/C(=N/N)/C3=CC=C2 |
正規SMILES |
C1=CC2=C3C(=C1)C=CC(=NN)C3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



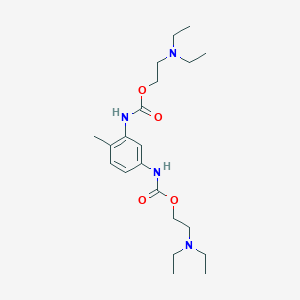
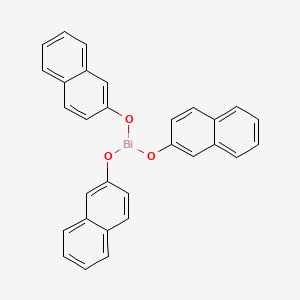
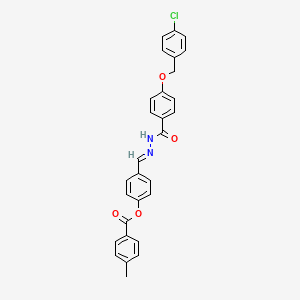



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)


